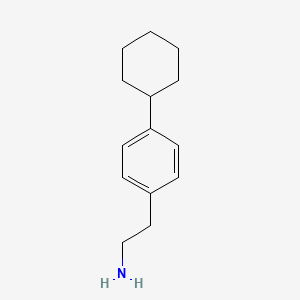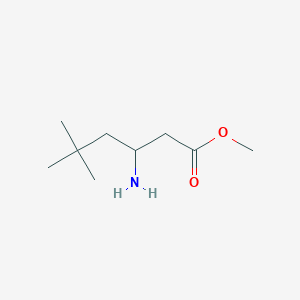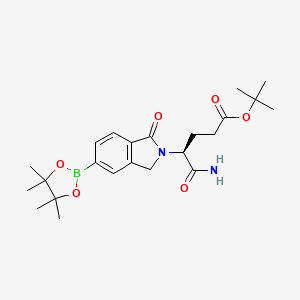
1-(2-Bromoethenyl)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two methyl groups at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethenyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylstyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the double bond of the styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethenyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Addition Reactions: Reagents such as bromine (Br2), hydrogen (H2) with a catalyst, and other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethenyl)-3,5-dimethylbenzene, 1-(2-aminoethenyl)-3,5-dimethylbenzene, and 1-(2-thioethenyl)-3,5-dimethylbenzene.
Addition Reactions: Products include 1,2-dibromo-3,5-dimethylbenzene and 1-(2-hydroxyethyl)-3,5-dimethylbenzene.
Oxidation Reactions: Products include epoxides and other oxygenated derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethenyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethenyl)-3,5-dimethylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethenyl)benzene: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylstyrene: Lacks the bromoethenyl group but has the same methyl substitutions on the benzene ring.
1-Bromo-2-phenylethylene: Similar structure but lacks the methyl groups on the benzene ring.
Uniqueness
1-(2-Bromoethenyl)-3,5-dimethylbenzene is unique due to the presence of both the bromoethenyl group and the methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-5-9(2)7-10(6-8)3-4-11/h3-7H,1-2H3/b4-3+ |
Clé InChI |
VFLFHDDWOLDJRP-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)/C=C/Br)C |
SMILES canonique |
CC1=CC(=CC(=C1)C=CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)








![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)

